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molecular formula C14H9BrN2O2 B8472195 2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione CAS No. 120740-11-6

2-((6-bromopyridin-3-yl)methyl)isoindoline-1,3-dione

Cat. No. B8472195
M. Wt: 317.14 g/mol
InChI Key: KZIXQYHLMWBJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05214152

Procedure details

The reaction procedure of Reference Example 3 was repeated except that N-(6-bromo-3-pyridylmethyl)phthalimide was used in lieu of N-(6-chloro-3-pyridylmethyl)phthalimide, to give the title compound as pale yellow crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][N:9]2C(=O)C3=CC=CC=C3C2=O)=[CH:4][CH:3]=1.ClC1N=CC(CN2C(=O)C3=CC=CC=C3C2=O)=CC=1>>[Br:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][NH2:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=N1)CN1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=N1)CN1C(C=2C(C1=O)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction procedure of Reference Example 3

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=N1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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